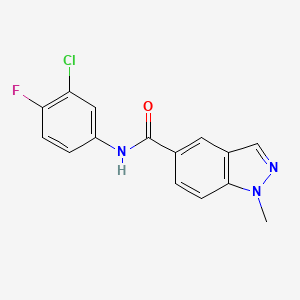

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to include an indazole ring attached to a phenyl ring with chlorine and fluorine substituents, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions that “this compound” might undergo would depend on the conditions. For example, under acidic conditions, the carboxamide group might be hydrolyzed to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence its properties include the presence of the chlorine and fluorine substituents, the carboxamide group, and the indazole ring .将来の方向性

The study of indazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research on “N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide” and similar compounds could focus on exploring their potential therapeutic uses, improving their synthesis methods, and further investigating their physical and chemical properties .

作用機序

Target of Action

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide, also known as CHEMBL4061639, primarily targets the enzyme Monoamine Oxidase B (MAOB) in the human body . MAOB is a crucial enzyme involved in the metabolism of monoamine neurotransmitters, such as dopamine and serotonin, which play significant roles in various physiological functions including mood regulation, cognition, and motor control .

Mode of Action

CHEMBL4061639 interacts with its primary target, MAOB, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4061639 is the monoamine neurotransmitter metabolic pathway . By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain . The downstream effects of this include potential improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.

Result of Action

The molecular and cellular effects of CHEMBL4061639’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters . This can potentially lead to improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL4061639. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of CHEMBL4061639 Additionally, individual physiological factors, such as genetic variations, health status, and the presence of other medications, can also influence the compound’s efficacy and potential side effects

生化学分析

Biochemical Properties

CHEMBL4061639 interacts with the enzyme MAO-B, exhibiting an IC50 value of 0.662nM . This interaction is established via the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety . These interactions contribute to the inhibitory activity of CHEMBL4061639 against MAO-B .

Cellular Effects

The effects of CHEMBL4061639 on cells are primarily related to its inhibitory action on MAO-B. By inhibiting this enzyme, CHEMBL4061639 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CHEMBL4061639 involves its binding interactions with MAO-B. The compound’s inhibitory activity is due to these interactions, which involve the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety . These interactions can lead to changes in gene expression and enzyme inhibition or activation .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-13(17)12(16)7-11/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZVIYGCASWHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)

![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)

![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)

![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)